2-Amino-7-nitrofluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMROTSXJSMTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153259 | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-32-0 | |
| Record name | 7-Nitro-9H-fluoren-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-7-nitrofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-nitrofluorene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Metabolic Activation and Biotransformation Pathways of 2 Amino 7 Nitrofluorene
Enzymatic Nitroreduction Mechanisms
The reduction of the nitro group is a critical step in the metabolic activation of 2-amino-7-nitrofluorene. This process is catalyzed by a variety of enzymes located in different cellular compartments and tissues, including the liver and the intestinal microflora.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1)
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a significant role in the metabolism of xenobiotics, including this compound. wikipedia.orgnih.govnih.gov Specifically, CYP1A1 has been identified as a key enzyme in the metabolic activation of related nitroaromatic compounds. researchgate.netnih.gov These enzymes can catalyze the oxidation of the aromatic ring system, a process that can occur in conjunction with nitroreduction. researchgate.netnih.gov While direct evidence for the specific role of CYP1A1 in the nitroreduction of this compound is part of a broader understanding of nitroaromatic compound metabolism, studies on the related compound 2-nitrofluorene (B1194847) (2-NF) show that CYP enzymes are involved in its biotransformation. researchgate.netnih.gov For instance, human CYP1A1 can metabolize 2-NF, leading to the formation of various products. researchgate.netnih.gov The metabolic activation of 2-aminofluorene (B1664046), a related compound, is also mediated by CYP enzymes, with Aroclor 1254, a known inducer of CYP1A1, significantly enhancing its conversion to mutagenic metabolites in cytosolic fractions. uni-konstanz.de
Involvement of Nitroreductases and Other Cytosolic Enzymes
Cytosolic enzymes, particularly nitroreductases, are central to the metabolic activation of nitroaromatic compounds. nih.govoup.comresearchgate.net These enzymes catalyze the six-electron reduction of the nitro group to an amino group, proceeding through nitroso and N-hydroxylamino intermediates. nih.gov Both oxygen-sensitive (Type II) and oxygen-insensitive (Type I) nitroreductases exist, with the latter being primarily responsible for the complete reduction to the amine. oup.com In addition to dedicated nitroreductases, other cytosolic enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and xanthine (B1682287) oxidase have been implicated in the nitroreduction of similar compounds like 2,7-dinitrofluorene (B108060). nih.govacs.org The hepatic cytosol has been shown to contain an oxygenase activity capable of activating aromatic amines like 2-aminofluorene. uni-konstanz.de
Influence of Intestinal Microflora on Metabolic Activation
The intestinal microflora plays a crucial role in the metabolism of nitroaromatic compounds. tandfonline.comtandfonline.comnih.govoup.com The bacteria residing in the gut possess significant nitroreductase activity and are capable of reducing the nitro group of compounds like 2-nitrofluorene to form 2-aminofluorene. tandfonline.comtandfonline.com This initial reduction is a critical step, as the resulting aromatic amine can then be absorbed and further metabolized by mammalian enzymes. tandfonline.comtandfonline.com Studies have shown that treatment with antibiotics significantly decreases the in vivo reduction of 2-nitrofluorene, highlighting the essential contribution of the gut microbiota. tandfonline.comnih.gov The intestinal microflora can also cleave conjugates of metabolites, facilitating their reabsorption and enterohepatic recirculation, which can enhance the formation of reactive intermediates. nih.gov
Formation of Reactive Intermediates
The metabolic activation of this compound results in the formation of highly reactive intermediates that are capable of binding to cellular macromolecules like DNA.
N-Hydroxyarylamine Formation
A key reactive intermediate formed during the metabolism of nitroaromatic compounds is the N-hydroxyarylamine. nih.govacs.org This intermediate is generated through the partial reduction of the nitro group. nih.govacs.org The formation of N-hydroxy-2-aminofluorene is a critical step in the bioactivation of 2-aminofluorene. asm.org This N-hydroxyarylamine can then undergo further enzymatic or non-enzymatic reactions to form even more reactive species that can bind to DNA. acs.org The presence of 2-acetylamino-7-nitrofluorene as a metabolite of 2,7-dinitrofluorene suggests that the corresponding N-hydroxy arylamine intermediate is formed and subsequently acetylated. acs.org
Epoxide Formation and Subsequent Transformations
In addition to nitroreduction, the aromatic rings of fluorene (B118485) derivatives can undergo oxidation to form epoxides. researchgate.netnih.govwikipedia.orgnih.govresearchgate.net This reaction is often catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net For instance, human CYP1A1 has been shown to catalyze the epoxidation of 2-nitrofluorene, leading to the formation of 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene as major products. researchgate.netnih.gov These epoxides are unstable and can react with water to form dihydrodiols or be conjugated with glutathione (B108866). nih.gov The formation of these epoxides represents another potential pathway for the generation of reactive metabolites from this compound. nih.gov
Conjugation and Detoxification Pathways
Conjugation reactions represent a crucial phase II metabolic pathway for the detoxification and elimination of this compound and its metabolites. These processes increase the water solubility of the compounds, facilitating their excretion from the body.
Glucuronidation and sulfation are major conjugation pathways involved in the metabolism of xenobiotics, including the metabolites of this compound. Following the initial metabolic steps, such as hydroxylation, the resulting hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate.
In the liver, hydroxylated derivatives of 2-nitrofluorene are conjugated to glucuronides, which are then excreted in the bile. iarc.fr For instance, the N-hydroxy metabolite of 2-acetylaminofluorene (B57845) (2-AAF), a related compound, is known to form a glucuronide conjugate. researchgate.netnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). acs.org Similarly, sulfation, catalyzed by sulfotransferases (SULTs), is another key pathway for the detoxification of phenolic metabolites. uniupo.itscience.gov These conjugation reactions generally lead to the formation of more polar and less toxic metabolites that can be readily eliminated from the body.
Acetylation, a phase II metabolic reaction catalyzed by N-acetyltransferases (NATs), plays a dual role in the biotransformation of this compound. uniupo.itlongdom.org After the nitro group of this compound is reduced to an amino group, forming 2,7-diaminofluorene (B165470), this intermediate can be acetylated.
The acetylation of the amino group at the 2-position of the fluorene ring system is a critical step. Acetylation of an amino group can either increase or decrease the mutagenic potency of the compound, depending on the specific structure. nih.gov In the case of this compound, acetylation of the amino group is a key step in the metabolic activation pathway. longdom.org The resulting N-acetyl-2-amino-7-nitrofluorene can be further metabolized to a reactive intermediate.
Conversely, acetylation of a non-resonance-conjugated amino group has been observed to decrease mutagenic activity. nih.gov The presence of an acetyl group can alter the electronic properties of the molecule, thereby influencing its interaction with DNA and its mutagenic potential. nih.gov For instance, the formation of 2-acetylamino-7-nitrofluorene has been noted in metabolic studies. acs.org
The table below summarizes the effect of acetylation on the mutagenicity of fluorene derivatives.
| Compound | Effect of Acetylation on Mutagenic Potency | Reference |
| 2-nitrofluorene with a hydroxy or amino group at C-7 | Increased | nih.gov |
| Non-resonance-conjugated aminofluorene | Decreased | nih.gov |
Glucuronidation and Sulfation
Interspecies and Inter-individual Differences in Metabolism
Significant variations in the metabolism of this compound and related compounds exist between different species and among individuals within the same species. These differences can have a profound impact on the susceptibility to the toxic and carcinogenic effects of the compound.
The enzymes responsible for metabolizing xenobiotics, such as cytochrome P450s, N-acetyltransferases (NATs), and glutathione S-transferases (GSTs), exhibit genetic polymorphisms. longdom.org These genetic variations can result in enzymes with different levels of activity, leading to "rapid," "intermediate," or "slow" metabolizer phenotypes. longdom.org
For example, the N-acetyltransferase 2 (NAT2) enzyme is highly polymorphic in humans. longdom.org Individuals with "slow acetylator" phenotypes may have a different risk profile compared to "rapid acetylators" when exposed to aromatic amines. longdom.org A study on human lymphocytes demonstrated that the susceptibility to gene mutations induced by 2-nitrofluorene is strongly dependent on the individual's NAT2 and GSTM1 genotypes. longdom.org Individuals with a rapid NAT2 and a null GSTM1 genotype showed a clear dose-response in mutant induction. longdom.org
Interspecies differences are also well-documented. For instance, the metabolism of 2-nitrofluorene and its derivatives can vary significantly between rats and dogs. iarc.fr In rats, 2-acetylaminofluorene (2-AAF) and its hydroxylated derivatives are the major metabolites, while in dogs, 2-formylaminofluorene (B11969567) (2-FAF) and its hydroxylated forms are predominantly excreted. iarc.fr The enzymes involved in the reduction of 2-nitrofluorene also differ between species. In hamster skin, aldehyde oxidase is the primary enzyme, whereas in rats and mice, xanthine oxidoreductase plays a more significant role. researchgate.net
These differences in metabolic profiles highlight the importance of considering both interspecies and inter-individual variability when assessing the risk associated with exposure to this compound. foodstandards.gov.ausoton.ac.ukoup.com
The following table provides examples of interspecies differences in the metabolism of 2-nitrofluorene.
| Species | Primary Metabolites | Primary Nitroreductase in Skin | Reference |
| Rat | 2-AAF and hydroxylated derivatives | Xanthine Oxidoreductase | iarc.frresearchgate.net |
| Dog | 2-FAF and hydroxylated derivatives | Not specified | iarc.fr |
| Hamster | Not specified | Aldehyde Oxidase | researchgate.net |
| Mouse | Not specified | Xanthine Oxidoreductase | researchgate.net |
| Guinea Pig | Not specified | Aldehyde Oxidase | researchgate.net |
| Rabbit | Not specified | Aldehyde Oxidase | researchgate.net |
Iii. Molecular Mechanisms of Genotoxicity and Carcinogenicity Induced by 2 Amino 7 Nitrofluorene
DNA Adduct Formation and Characterization
The metabolic activation of nitroaromatic compounds like the parent molecule 2,7-dinitrofluorene (B108060) proceeds via nitroreduction to form N-hydroxy arylamine intermediates. acs.org These intermediates can then bind directly to DNA or undergo further O-esterification (e.g., O-acetylation) to form highly reactive esters that readily react with nucleophilic sites on DNA bases. acs.org
The predominant DNA adduct formed from the metabolic activation of 2-amino-7-nitrofluorene's precursors is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF). acs.org In vitro studies involving the reduction of 2-nitroso-7-nitrofluorene (a metabolite of 2,7-dinitrofluorene) in the presence of calf thymus DNA identified dG-C8-ANF as the major product. acs.org The characterization of this adduct was confirmed using high-performance liquid chromatography/electrospray ionization/mass spectrometry (HPLC/ESI/MS) and proton nuclear magnetic resonance (¹H NMR) spectrometry. acs.org
The formation of this adduct is significantly enhanced by enzymatic processes. In the presence of acetyl CoA, nitroreduction of 2,7-dinitrofluorene catalyzed by rat liver or mammary gland cytosol yielded dG-C8-ANF at levels exceeding 30 adducts per 10⁶ nucleotides. acs.org This was a 4- to 49-fold greater level than that observed in the absence of acetyl CoA, highlighting the critical role of O-acetylation of the N-hydroxy arylamine intermediate in the formation of these DNA lesions. acs.org This pathway is consistent with the activation of many carcinogenic arylamines, where the N-acetoxy arylamine becomes the ultimate electrophile that binds to DNA. acs.org The major adduct formed from the related compound 2-nitrofluorene (B1194847) is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). iarc.fr
| Precursor Compound | Enzymatic Condition | Major Adduct Identified | Adduct Level (per 10⁶ nucleotides) | Reference |
|---|---|---|---|---|
| 2,7-Dinitrofluorene | Liver or mammary gland cytosol with acetyl CoA/NADH | N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF) | >30 | acs.org |
| 2,7-Dinitrofluorene | Liver or mammary gland cytosol without acetyl CoA | N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF) | ~0.6 - 7.5 | acs.org |
| 2-Nitrofluorene | Rat liver cytosol with acetyl CoA/NADH | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | 2.2 | acs.org |
In addition to the major guanine (B1146940) adduct, studies have also identified the formation of a minor deoxyadenosine (B7792050) adduct of this compound. acs.org This adduct was detected using HPLC/ESI/MS analysis following the in vitro reduction of 2-nitroso-7-nitrofluorene with calf thymus DNA. acs.org While its structure has not been as extensively characterized as the dG-C8-ANF adduct, its formation indicates that the reactive metabolites of this compound can also target adenine (B156593) residues in DNA, albeit to a lesser extent. For other arylamines, adducts at the C8 position of adenine have been observed.
Studies on the related compound 2-nitrofluorene (NF) provide insight into the potential kinetics of adducts derived from fluorene (B118485) structures. Following administration of NF to rats, four major DNA adducts were identified, showing different kinetics of formation and persistence. iarc.frnih.gov Two of these adducts were identified as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and C3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). iarc.frnih.gov
After prolonged administration (11 months), two unidentified adducts (A and B) constituted the majority (>80%) of the NF-DNA adducts. nih.govebi.ac.uk Crucially, three of the four adducts were still detectable in the rat liver 11 months after the cessation of NF administration, indicating a high degree of persistence. nih.gov The persistence of DNA adducts is a critical factor in their carcinogenic potential, as lesions that are not removed by cellular DNA repair mechanisms have a higher probability of causing mutations. The dG-N2 adduct of the related N-acetyl-2-aminofluorene is known to be particularly persistent in mammalian cells. researchgate.net
The formation of bulky DNA adducts, such as dG-C8-ANF, at the C8 position of guanine is a hallmark of many aromatic amine carcinogens. researchgate.net These adducts can profoundly distort the DNA double helix. Fluorene-derived adducts are known to exist in different conformations, primarily a "stacked" (S) conformation, where the fluorene ring inserts into the DNA helix displacing the modified base, and a "B-type" (B) conformation, where the adduct resides in the major groove. researchgate.netoup.com
These distinct structural perturbations have significant consequences for DNA metabolism. The conformation adopted by the adduct can influence its recognition and processing by both DNA repair enzymes and DNA polymerases. researchgate.net The persistence of these adducts, as noted in studies of related fluorene compounds, increases the likelihood that they will be present during DNA replication. nih.gov When a DNA polymerase encounters such a lesion, it may stall or may bypass the adduct in an error-prone manner, leading to the insertion of an incorrect base opposite the lesion. This process, known as translesion synthesis, is a primary source of the point and frameshift mutations that are characteristic of chemical carcinogenesis initiated by aromatic amines. researchgate.net The dG-C8-AF adduct, structurally similar to dG-C8-ANF, is known to be a potent mutagenic lesion.
Kinetics of DNA Adduct Formation and Persistence
Mutagenic Spectrum and Potency
The mutagenic potential of nitrofluorenes, including the precursors to this compound, has been extensively documented using bacterial reverse mutation assays, commonly known as the Ames test. nih.govpnas.org 2-Nitrofluorene is a well-established frameshift mutagen, primarily detected by its ability to revert the hisD3052 mutation in Salmonella typhimurium strain TA98 and the related strain TA1538. re-place.beoup.com It is frequently used as a positive control substance in these assays to validate the sensitivity of the test system to frameshift mutagens in the absence of metabolic activation. mdpi.combioline.org.brnih.gov
Structure-activity relationship studies show that the mutagenic potency of fluorene derivatives in Salmonella is highly dependent on their substitution pattern. The addition of a second nitro group to form 2,7-dinitrofluorene (a direct precursor to this compound) leads to a significant increase in mutagenic activity in the Ames test compared to the mono-nitrated 2-nitrofluorene. nih.gov This indicates that the metabolic products of 2,7-dinitrofluorene, including this compound and its subsequent reactive metabolites, are potent mutagens. The mutagenicity in these bacterial strains is attributed to the ability of bacterial nitroreductases to activate the nitroaromatic compounds into DNA-reactive N-hydroxy arylamines, which then form the adducts responsible for inducing frameshift mutations. researchgate.net
| Compound | Bacterial Strain | Metabolic Activation (S9) | Mutagenic Effect | Reference |
|---|---|---|---|---|
| 2-Nitrofluorene (NF) | S. typhimurium TA98, TA1538 | Without S9 | Potent frameshift mutagen | re-place.beoup.com |
| 2-Nitrofluorene (NF) | S. typhimurium TA1534 | Not specified | Potent frameshift mutagen | pnas.org |
| 2,7-Dinitrofluorene (2,7-DNF) | S. typhimurium | Not specified | Higher mutagenic activity than 2-NF | nih.gov |
Mammalian Cell Mutagenesis Assays (e.g., Mouse Lymphoma L5178Y Tk+/- cells)
The Mouse Lymphoma L5178Y TK+/- assay is a widely used in vitro method to detect a broad range of genetic mutations, including both point mutations and chromosomal alterations. mdpi.com This assay is considered a reliable tool for assessing genotoxicity and predicting carcinogenic potential. scilit.com
Induction of Sister Chromatid Exchange and Unscheduled DNA Synthesis
Sister chromatid exchange (SCE) and unscheduled DNA synthesis (UDS) are indicators of genotoxic events. SCEs are the reciprocal exchanges of DNA segments between sister chromatids, and their induction suggests that a substance causes DNA damage that is subsequently repaired. nih.gov UDS is a measure of DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle and is a direct indicator of DNA excision repair. aacrjournals.orgoup.com
Direct studies on the induction of SCE and UDS by this compound are not extensively documented in the available literature. However, the related compound, 2-aminofluorene (B1664046), has been shown to induce a dose-dependent increase in SCEs in cultured human lymphocytes. scilit.com Furthermore, 2-nitrofluorene has been reported to induce SCE in Chinese hamster ovary (CHO) cells in the presence of a metabolic activation system and in the bone marrow cells of orally administered Chinese hamsters. acs.org 2-Nitrofluorene has also been shown to induce UDS in primary cultures of mouse hepatocytes, although conflicting results have been observed in rat hepatocytes. acs.org These findings for structurally similar compounds suggest that this compound likely possesses the potential to induce these genotoxic endpoints, pending direct experimental verification.
Carcinogenic Effects in Animal Models
The carcinogenic potential of nitroaromatic hydrocarbons is often evaluated through long-term studies in animal models. These studies provide crucial information on tumor induction in various organs and help to understand the risk posed to humans.
While specific long-term carcinogenicity studies on this compound are not detailed in the accessible scientific literature, extensive research on the parent compound, 2-nitrofluorene, has demonstrated its carcinogenicity in rats. Oral administration of 2-nitrofluorene has been shown to induce tumors in several organs, including the mammary gland, forestomach, liver, and ear duct. acs.orgiarc.fr Histological examination has confirmed a high proportion of these tumors to be malignant. scilit.com
Furthermore, the dinitro-substituted compound, 2,7-dinitrofluorene, is a potent mammary carcinogen in female Sprague-Dawley rats. Studies have shown that metabolic reduction of 2,7-dinitrofluorene leads to the formation of DNA adducts of this compound, specifically N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene, in the mammary gland. acs.org This strongly implicates this compound as a critical intermediate in the mammary gland carcinogenesis induced by 2,7-dinitrofluorene.
The table below summarizes the target organs of tumorigenicity for related nitrofluorene compounds.
| Compound | Species | Target Organs for Tumorigenicity |
| 2-Nitrofluorene | Rat | Mammary Gland, Forestomach, Liver, Ear Duct |
| 2,7-Dinitrofluorene | Rat | Mammary Gland |
| 2-Acetylaminofluorene (B57845) | Rat | Liver, Mammary Gland, Ear Duct, Small Intestine |
This table is based on findings for related compounds and is for illustrative purposes, as direct data for this compound is limited.
The relationship between the dose of a chemical and the incidence of tumors is a cornerstone of carcinogen risk assessment. For genotoxic carcinogens, it is often considered that there is no threshold dose below which there is no risk.
Carcinogenesis is often conceptualized as a multi-stage process, with initiation and promotion being key stages. Initiation involves an initial, irreversible genetic alteration, while promotion involves the clonal expansion of these initiated cells.
While direct initiation-promotion studies for this compound are not described in the reviewed literature, 2-nitrofluorene has been shown to act as an initiator of preneoplastic foci in a rat liver model. acs.orgiarc.fr In these studies, administration of 2-nitrofluorene was followed by a promoting agent, leading to the development of liver lesions. acs.org Given that this compound is a metabolite of other carcinogenic nitrofluorenes, it is plausible that it could also act as an initiator, a hypothesis that awaits experimental confirmation. The related compound, 2-acetylaminofluorene, has been shown to act as both an initiator and a promoter of epidermal carcinogenesis in mice.
Dose-Response Relationships in Carcinogenesis
Oxidative Stress and Other Indirect Genotoxic Mechanisms
Besides direct DNA adduct formation, indirect mechanisms such as oxidative stress can contribute to the genotoxicity and carcinogenicity of chemical compounds. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.
The metabolic reduction of the nitro group is a critical activation step for the genotoxicity of nitroarenes. This process, which can be catalyzed by enzymes such as xanthine (B1682287) oxidase, can lead to the formation of nitroso and N-hydroxyarylamine intermediates. acs.org These intermediates are highly reactive and can bind to DNA, forming adducts. A key finding is that the major DNA adduct formed from the potent mammary carcinogen 2,7-dinitrofluorene is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene, an adduct of the subject compound. acs.org The formation of this adduct from 2,7-dinitrofluorene is significantly enhanced in the presence of acetyl CoA, indicating that O-acetylation of the N-hydroxy arylamine intermediate is a crucial step in its bioactivation. acs.org
While direct studies on this compound and oxidative stress are scarce, the metabolic pathways of related nitroaromatic compounds are known to generate ROS. The cycling between the nitro anion radical and the parent nitro compound can produce superoxide (B77818) radicals, leading to oxidative damage to cellular components, including DNA. This represents a potential indirect mechanism of genotoxicity for this compound that warrants further investigation.
Iv. Analytical Methodologies for 2 Amino 7 Nitrofluorene and Its Metabolites
Extraction and Sample Preparation Techniques
The initial and often critical step in the analysis of 2A7NF from complex matrices, such as environmental or biological samples, is the extraction and purification of the target analyte. The goal is to isolate the compound from interfering substances that could compromise the accuracy of subsequent analyses. windows.net
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. windows.net For compounds like 2A7NF, which possess both amino and nitro functional groups, mixed-mode SPE cartridges can be particularly effective. For instance, a polymeric resin functionalized with strong cation exchange groups can retain the protonated amine group of 2A7NF under acidic conditions. windows.net This strong ionic interaction allows for the use of potent organic solvents to wash away neutral and anionic interferences. windows.net The analyte is subsequently eluted using a solvent mixture containing a base, such as ammonium (B1175870) hydroxide (B78521) in methanol (B129727), to neutralize the charge and release the compound. windows.net Reversed-phase sorbents, like C18, are also commonly used, where the nonpolar fluorene (B118485) ring system is retained on the stationary phase. chromatographyonline.com For biological samples like urine, an enzymatic hydrolysis step, often using β-glucuronidase, is typically required prior to SPE to cleave conjugated metabolites and liberate the parent compound or its primary metabolites. nih.gov
Liquid-Liquid Extraction (LLE) , also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. celignis.comsyrris.com The efficiency of LLE is governed by the partition coefficient of the solute, which describes its distribution between the two phases at equilibrium. celignis.comlibretexts.org For extracting 2A7NF and its metabolites from aqueous samples, an organic solvent in which the analyte is highly soluble would be selected. celignis.com The process can be scaled from laboratory to industrial applications and is valued for its simplicity. celignis.com However, challenges such as emulsion formation can occur, which may be mitigated by modern flow-based LLE systems. syrris.com
Matrix Solid-Phase Dispersion (MSPD) offers an alternative for solid or semi-solid samples. This technique involves blending the sample directly with a solid-phase sorbent (like silica (B1680970) or a polymer) in a mortar and pestle. mdpi.com The process disrupts the sample matrix and disperses the components onto the sorbent material, creating a packed column from which analytes can be selectively eluted. mdpi.com
For biological fluids such as plasma or serum, Protein Precipitation (PP) is a common preliminary step to remove high-molecular-weight proteins that can interfere with analysis. nih.gov This is often followed by SPE for further purification. Newer techniques like pipette-tip solid-phase extraction (PT-SPE) using C18 sorbents have been developed to streamline the process, enabling rapid extraction from biological matrices. nih.gov
**4.2. Chromatographic Separation Methods
Chromatography is essential for separating 2A7NF from other structurally similar compounds within a sample extract before detection. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
HPLC is the predominant separation technique for non-volatile or thermally labile compounds like 2A7NF. The separation is typically performed in a reversed-phase mode.
Stationary Phase : The most common stationary phase is a C18 (octadecylsilyl) bonded silica column. nih.govjasco-global.com These columns separate compounds based on their hydrophobicity. For improved peak shape and stability, especially under the varying pH conditions sometimes required for separating amino compounds, specialized columns like the Poroshell HPH-C18 are utilized. lcms.cz
Mobile Phase : Gradient elution is typically employed to achieve optimal separation of a mixture of compounds with varying polarities. A common mobile phase combination consists of an aqueous buffer (e.g., potassium phosphate (B84403) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comchromatographyonline.comresearchgate.net The gradient starts with a higher proportion of the aqueous phase, and the concentration of the organic phase is gradually increased to elute more nonpolar compounds. For example, a gradient might run from 10% to 100% acetonitrile over a set time period. jasco-global.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Pentafluorophenyl (PFP) | chromatographyonline.comnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Potassium Phosphate Buffer | chromatographyonline.comjasco-global.com |
| Mobile Phase B | Acetonitrile and/or Methanol | chromatographyonline.comjasco-global.com |
| Flow Rate | 0.8 - 1.0 mL/min | jasco-global.comresearchgate.net |
| Detection | Fluorescence or Mass Spectrometry (MS) | nih.govmdpi.com |
GC-MS is a powerful analytical method that separates compounds based on their boiling point and molecular weight before detecting them by mass. windows.net Due to the low volatility and polar nature of 2A7NF, derivatization is a mandatory step prior to GC analysis.
Derivatization : This process chemically modifies the analyte to increase its volatility and thermal stability. The active hydrogens on the amino group of 2A7NF are replaced with nonpolar moieties. Silylation is a common technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives. Another approach is a two-step procedure involving esterification of carboxylic acid groups (if present in metabolites) followed by acylation of amino groups. nih.govmdpi.com
Separation and Detection : The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. thermofisher.com Mid-polar columns are often suitable for separating nitroaromatic compounds. thermofisher.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. windows.net
**4.3. Spectrometric Detection Techniques
Following chromatographic separation, sensitive and selective detection is required to identify and quantify 2A7NF and its metabolites.
2A7NF is a fluorescent molecule, making fluorescence spectrometry a highly sensitive detection method when coupled with HPLC. mdpi.com The fluorene ring system provides the basic fluorophore, and the push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group can lead to interesting photophysical properties, including dual fluorescence in certain polar solvents. kiku.dk
The choice of solvent and temperature can significantly impact the fluorescence intensity. mdpi.com Studies have shown that for 2A7NF, lower temperatures and non-polar solvents like benzene (B151609) can produce higher-intensity fluorescence peaks, which is advantageous for detecting very low concentrations. mdpi.com A phenomenon known as the "red-edge effect," where the emission spectrum shifts depending on the excitation wavelength, has been observed for 2A7NF in viscous solvents like ionic liquids, indicating complex solute-solvent interactions. ethernet.edu.etpnas.org For analytical purposes, excitation and emission wavelengths are optimized for maximum signal. For instance, when using derivatizing agents like o-phthalaldehyde (B127526) (OPA) for primary amines, detection is typically performed at an emission wavelength of around 450 nm with an excitation wavelength of 340 nm. researchgate.net
| Compound/Derivative | Excitation λ (nm) | Emission λ (nm) | Conditions | Reference |
|---|---|---|---|---|
| ANF | 400 - 490 | ~650 | In [bmim][BF4] ionic liquid | ethernet.edu.et |
| OPA-derivatized amino acids | 340 | 450 | General method | researchgate.net |
| 2-diethylamino-7-nitrofluorene | ~450 | ~620 and ~720 (dual) | In Methanol | kiku.dk |
Mass spectrometry, particularly when coupled with HPLC (LC-MS) or GC (GC-MS), is a powerful tool for both quantification and structural confirmation. chromatographyonline.com Tandem mass spectrometry (MS/MS) adds another layer of specificity and is invaluable for identifying unknown metabolites. nationalmaglab.org
In a typical UHPLC-MS/MS setup for amino-PAH analysis, electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the analytes. nih.govchromatographyonline.com In the first stage of the mass spectrometer (MS1), an ion of a specific mass-to-charge (m/z) ratio, corresponding to the parent analyte (the precursor ion), is selected. nationalmaglab.org This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. For aromatic amines, common fragmentation involves cleavage of bonds adjacent to the functional groups. libretexts.org This highly selective process, known as selected reaction monitoring (SRM), allows for extremely sensitive and specific quantification, even in complex biological matrices. nih.gov This method has been successfully applied to detect various amino-PAHs in the urine of exposed workers with limits of quantification in the low μg/L range. chromatographyonline.com
Spectrometric Detection Techniques
Chemiluminescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with chemiluminescence (CL) detection is a highly sensitive method used for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including compounds structurally related to this compound. researchgate.netshimadzu.com The fundamental principle of this technique for nitroaromatic compounds involves post-column, on-line chemical reduction of the nitro group to its corresponding amino derivative. researchgate.netresearchgate.net This reduction is commonly achieved using a catalyst, such as a Pt/Rh column. researchgate.net
The resulting amino-PAHs are then mixed with chemiluminescence reagents. researchgate.net A typical reagent system involves a reaction with a mixture of an oxalic acid diester, like bis(2,4,6-trichlorophenyl)oxalate (TCPO), and hydrogen peroxide. researchgate.netshimadzu.com This reaction generates an excited state intermediate of the amino-compound, which then emits light upon returning to its ground state. researchgate.netshimadzu.com The emitted light is measured by a photomultiplier tube, providing a signal that is proportional to the analyte concentration. shimadzu.com
This method simplifies sample preparation compared to less specific detectors and offers excellent sensitivity, with detection limits often in the femtomole (10⁻¹⁵ mol) range. shimadzu.com For complex samples like airborne particulates, an internal standard such as 2-fluoro-7-nitrofluorene (B161431) is sometimes used to ensure accurate quantification. researchgate.net
DNA Adduct Detection and Quantification (e.g., ³²P-Postlabeling)
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are formed when chemicals like this compound or its precursors covalently bind to DNA. nih.govsemanticscholar.org This technique is capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it suitable for analyzing the genotoxic effects of environmental carcinogens. nih.gov
The procedure involves several key steps:
Enzymatic Digestion: The DNA sample is completely broken down into its constituent deoxynucleoside 3'-monophosphates using enzymes like micrococcal nuclease and spleen phosphodiesterase. nih.gov
Adduct Enrichment: The DNA adducts are often enriched from the digest of normal nucleotides. This can be achieved through methods like butanol extraction or nuclease P1 digestion, which removes the normal nucleotides, concentrating the more hydrophobic adducts. semanticscholar.org
Radiolabeling: The enriched adducts are radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase. nih.gov
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated using chromatographic techniques, most commonly thin-layer chromatography (TLC) or HPLC. nih.govoup.com The separated adducts are then detected and quantified by measuring their radioactive decay with a phosphorimager or through scintillation counting.
Studies on the metabolic activation of precursors like 2,7-dinitrofluorene (B108060) (2,7-diNF) and 2-nitrofluorene (B1194847) (2-NF) show that they lead to the formation of DNA adducts. acs.org The major adduct identified is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene, formed from the metabolic reduction of the nitro group at the 7-position. acs.org The presence of acetyl CoA can significantly enhance the formation of these adducts, indicating that O-acetylation of the N-hydroxy arylamine intermediate is a critical activation step. acs.org
Research has quantified the levels of these adducts under various enzymatic conditions, demonstrating the utility of the ³²P-postlabeling assay in mechanistic studies. acs.org
| Precursor Compound | Enzymatic System | Major Adduct Identified | Adduct Level (adducts/10⁶ nucleotides) |
| 2,7-Dinitrofluorene | Rat Liver or Mammary Gland Cytosol with Acetyl CoA | N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene | >30 acs.org |
| 2-Nitrofluorene | Rat Liver Cytosol/NADH with Acetyl CoA | N-(deoxyguanosin-8-yl)-2-aminofluorene | 2.2 acs.org |
| 9-Oxo-2,7-dinitrofluorene or 9-Hydroxy-2,7-dinitrofluorene | Liver Cytosol with Acetyl CoA | Two distinct, unidentified adducts | >2 acs.org |
V. Computational and Spectroscopic Investigations of 2 Amino 7 Nitrofluorene
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the structural and electronic changes in ANF upon photoexcitation. sci-hub.st DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been used to calculate the ground-state geometry of ANF in vacuo. sci-hub.st These calculations show good agreement with geometries determined by X-ray diffraction. sci-hub.st
Theoretical investigations using DFT and time-dependent DFT (TDDFT) have successfully predicted the absorption and fluorescence spectra of related nitrofluorene derivatives, which align well with experimental findings. researchgate.net These computational approaches are crucial for understanding the electronic transitions and the nature of the excited states. sci-hub.stresearchgate.net For instance, calculations can elucidate the contributions of different molecular orbitals to the electronic transitions, confirming the intramolecular charge transfer character of the excited states. mdpi.com
Key parameters derived from DFT calculations include:
Molecular orbital energies (HOMO, LUMO): These are fundamental for understanding charge transfer characteristics. mdpi.commdpi.com
Geometric configurations: Bond lengths and angles in both ground and excited states can be determined. sci-hub.stmdpi.com
Dipole moments: Calculations reveal changes in dipole moment upon excitation, which is crucial for understanding solvatochromic effects. mdpi.com
Molecular Electrostatic Potential (MEP) maps: These maps help in identifying regions of the molecule susceptible to electrophilic and nucleophilic attack. mdpi.com
Excited State Dynamics and Photophysical Properties
The behavior of ANF in the excited state is complex and highly dependent on its environment. Upon excitation with a femtosecond laser pulse, the molecule undergoes several relaxation processes. sci-hub.st
Solvatochromism and Solvent-Dependent Fluorescence
ANF is a well-known solvatochromic dye, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. mdpi.comacs.org This property is attributed to the significant increase in the dipole moment upon excitation, a hallmark of intramolecular charge transfer (ICT). mdpi.com
Absorption and Emission Spectra: In a variety of solvents, the absorption and emission bands of ANF and its derivatives broaden systematically as the solvent polarity increases. acs.orgnih.gov The resulting solvatochromic plots, which correlate spectral shifts with solvent polarity parameters, provide insights into the nature of the solute-solvent interactions. acs.org
Stokes Shift: The difference between the absorption and emission maxima (the Stokes shift) is a key indicator of the extent of solvent relaxation around the excited-state dipole. sci-hub.st Femtosecond transient absorption spectroscopy has been used to measure the time-resolved Stokes shift of the emission band, revealing the dynamics of solvation. acs.orgnih.gov
Hydrogen Bonding: In aqueous solvent mixtures, the spectral shifts can be described by binding curves that account for hydrogen bonding and stepwise solvent exchange, highlighting the specific interactions between ANF and protic solvents. acs.orgnih.gov
Table 1: Solvatochromic Data for 2-Amino-7-nitrofluorene (ANF) in Various Solvents (Note: This table is a representative example based on typical findings for solvatochromic dyes. Actual experimental values can be found in the cited literature.)
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Cyclohexane | 2.02 | ~400 | ~500 | ~5000 |
| Dioxane | 2.21 | ~405 | ~520 | ~5500 |
| Acetonitrile (B52724) | 37.5 | ~420 | ~580 | ~7000 |
| Methanol (B129727) | 32.7 | ~425 | ~600 | ~7500 |
| Water | 80.1 | ~430 | ~620 | ~8000 |
Intramolecular Charge Transfer (ICT) Phenomena
The photophysical properties of ANF are dominated by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the fluorene (B118485) π-system. mdpi.comdaneshyari.com
Excited State Character: Upon photoexcitation, there is a significant transfer of electron density, creating a highly polar excited state. nih.gov Quantum chemical calculations confirm this charge separation in the excited state. mdpi.com
Conformational Relaxation: Following excitation, ANF can undergo conformational relaxation, particularly involving the twisting of the nitro group. nih.gov This twisting motion can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often implicated in non-radiative decay pathways.
Dual Fluorescence: In some related fluorene derivatives, dual fluorescence has been observed, which is suggested to arise from a planar excited state and another minimum reached by twisting of the amino group. researchgate.netresearchgate.net
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy is a powerful technique used to probe the ultrafast dynamics of ANF in the excited state. sci-hub.stacs.orgnih.gov
Monitoring Solvation: This technique allows for the direct observation of the dynamic Stokes shift of the emission band, providing a real-time view of how the solvent molecules reorganize around the newly formed excited-state dipole. sci-hub.stnih.gov A prominent excited-state absorption band for nitrofluorenes around 430 nm can be used to monitor this polar solvation process. sci-hub.stnih.gov
Identifying Relaxation Pathways: By analyzing the transient spectra, researchers can identify and characterize different relaxation pathways, such as internal conversion, intersystem crossing, and conformational changes. nih.gov For ANF in aprotic solvents like acetonitrile and DMSO, studies have shown that the excited state undergoes both dipolar solvation and conformational relaxation through the twisting of the nitro group. nih.gov
Solvent Oscillations: In some cases, weak spectral oscillations on a subpicosecond timescale have been observed, reflecting the local far-infrared spectrum of the solvent environment around the probe molecule. sci-hub.stnih.gov For instance, a collective librational mode of acetonitrile at 100 cm⁻¹ has been detected using ANF. sci-hub.stresearchgate.netnih.gov
Intersystem Crossing Pathways
Intersystem crossing (ISC), a transition from a singlet excited state to a triplet state, is another potential deactivation pathway for excited ANF, particularly in certain environments.
Influence of Substituents: The efficiency of ISC can be influenced by the presence of electron-donating groups. The amino group in ANF stabilizes the first excited singlet state, which can alter the coupling with triplet states that is typically prevalent in nitroaromatic compounds. researchgate.net
Solvent Effects: In apolar solvents like cyclohexane, ultrafast intersystem crossing has been observed for related diethylamino-nitrofluorene derivatives. researchgate.netrsc.org This process is thought to occur via an El-Sayed assisted transition from one of the excited state minima. researchgate.netrsc.org
Competition with other processes: The rate of intersystem crossing competes with other excited-state processes like fluorescence and internal conversion. For some related hydroxynitrofluorenes, the observation window for solvation measurements is limited by the rate of intersystem crossing. sci-hub.stnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a molecular-level view of the interactions between ANF and its solvent environment, complementing experimental findings.
Simulating Solvation: MD simulations have been used to study the solvation of ANF in various solvents, including conventional liquids like methanol and room-temperature ionic liquids. pnas.org These simulations can predict the existence of different local solvation environments. pnas.org
Understanding Spectral Heterogeneity: In complex media like ionic liquids, ANF has been observed to exhibit an excitation-wavelength-dependent fluorescence spectrum, known as the red-edge effect (REE). pnas.orgnih.gov MD simulations have shown that this effect is due to the slow dynamics of the ionic liquid, where different ANF molecules exist in distinct, slowly reorganizing local environments. pnas.orgnih.gov
DNA Interactions: Monte Carlo simulations have been employed to study the structural fluctuations of DNA when ANF is used as an embedded probe. sci-hub.st These simulations predict that the fluorescence band of the probe will show weak spectral oscillations that depend on the local nucleotide sequence. sci-hub.st
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The study of this compound and related nitroaromatic compounds often involves computational approaches to understand and predict their biological activities, particularly their mutagenicity. innovareacademics.inmdpi.com Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools in this endeavor, providing insights into how the chemical structure of these compounds influences their toxicological profiles. dntb.gov.uawikipedia.org
Structure-Activity Relationship (SAR) Insights
SAR studies for nitrofluorene derivatives have elucidated the role of different functional groups and their positions on the fluorene backbone in determining mutagenic potency. Research has shown that the nature of the substituent at the C-7 position significantly modulates the biological activity of 2-nitrofluorene (B1194847). nih.gov
Key findings from SAR studies include:
Electron-withdrawing groups: Substituents that pull electron density away from the aromatic system, such as nitro, nitroso, cyano, and halogens (F, Cl, Br, I), when placed at the C-7 position, tend to increase the mutagenic potency of 2-nitrofluorene. nih.gov
Electron-donating groups: Conversely, groups that donate electron density to the aromatic rings, like amino and hydroxyl groups at the C-7 position, generally decrease the mutagenic activity of 2-amino, 2-nitroso-, and 2-nitrofluorene. nih.gov
Effect of Acetylation: The acetylation of an amino or hydroxyl group at the C-7 position can increase the mutagenicity of 2-nitrofluorene. This is thought to occur because acetylation reduces the electron-donating character of these groups. nih.gov
These structural modifications are believed to influence several stages of metabolic activation, which is often a prerequisite for the mutagenicity of nitroaromatic compounds. The electronic effects of the substituents can impact the initial reduction of the nitro group, the stability of the resulting hydroxylamine (B1172632) intermediate, and the formation of the ultimate reactive species, the nitrenium ion. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models build upon SAR principles by establishing mathematical relationships between the chemical structure and biological activity. wikipedia.org For nitroaromatic compounds like this compound, QSAR models are frequently developed to predict their mutagenicity. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. mdpi.com
A study on the mutagenicity of nitroaromatic compounds developed an atom-based QSAR model. innovareacademics.in This model utilized various molecular descriptors to predict the mutagenic activity of a series of compounds, including this compound. The table below presents the experimental (actual) and model-predicted mutagenicity values, along with key molecular properties calculated for this compound and its parent compound, 2-nitrofluorene.
| Compound | Actual Mutagenicity (log rev/nmol) | Predicted Mutagenicity (log rev/nmol) | logP | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|---|
| This compound | 3.06 | 1.56 | 1.45 | -0.19 | -0.10 |
| 2-Nitrofluorene | 3.37 | 1.43 | 0.49 | -0.24 | -0.10 |
Data sourced from a QSTR modeling study on nitroaromatic compounds. innovareacademics.in
The descriptors used in such QSAR models often include:
Hydrophobicity (logP): This descriptor relates to the compound's ability to partition between a lipid and an aqueous phase, which can influence its uptake and distribution within biological systems. mdpi.com
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This quantum chemical descriptor is often correlated with the electron-accepting ability of a molecule. For nitroaromatics, a lower ELUMO can indicate a greater ease of reduction of the nitro group, a critical step in their metabolic activation to mutagenic species. mdpi.com
Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor relates to the electron-donating ability of a molecule. innovareacademics.in
The development of robust QSAR models is crucial for the hazard assessment of new or untested nitroaromatic compounds, offering a more time- and cost-effective alternative to extensive experimental testing. researchgate.net These models can help in prioritizing chemicals for further investigation and in designing safer chemical alternatives. innovareacademics.in
Vi. Environmental Occurrence and Exposure Assessment
Sources of 2-Amino-7-nitrofluorene in the Environment
This compound is not typically emitted directly from environmental sources. Instead, it is primarily formed through the metabolic reduction of its precursor, 2,7-Dinitrofluorene (B108060) (2,7-diNF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). nih.govacs.orgacs.org Therefore, the environmental sources of this compound are effectively the sources of 2,7-diNF and other related nitrofluorenes. These nitro-PAHs are widespread environmental pollutants that originate chiefly from the incomplete combustion of organic matter. acs.orghaz-map.com
Diesel and gasoline engine exhausts are significant primary sources of nitro-PAHs, including 2,7-Dinitrofluorene. tandfonline.comoup.comresearchgate.net This compound has been identified as a component of the complex mixture of emissions from heavy-duty diesel engines. tandfonline.com Research has confirmed the presence of 2,7-diNF in both diesel and gasoline engine exhausts. oup.com Occupational exposure to 2,7-diNF has been documented in workplaces where diesel engines are in use, such as underground mines. haz-map.comnih.gov
Beyond vehicle exhausts, other combustion processes contribute to the environmental load of nitrofluorenes. The parent compounds are formed during the incomplete combustion of various organic materials, including coal and kerosene (B1165875). oup.comresearchgate.net While specific data for 2,7-diNF from kerosene heaters and gas burners is limited, related compounds like 2-nitrofluorene (B1194847) are known to be formed at high levels in kerosene exhaust, with atmospheric concentrations increasing during winter months due to coal and kerosene heating. oup.com
There is no significant evidence to suggest the natural occurrence of this compound or its direct precursor, 2,7-Dinitrofluorene. The available scientific literature consistently identifies their origins as by-products of anthropogenic combustion processes.
Table 1: Environmental Sources of 2,7-Dinitrofluorene (Precursor to this compound)
| Source Category | Specific Source | Finding | Citation(s) |
| Combustion Engines | Diesel Engine Exhaust | Identified as a component in heavy-duty diesel particulates. | haz-map.comtandfonline.comoup.com |
| Gasoline Engine Exhaust | Identified as a component of emissions. | oup.com | |
| Other Combustion | General Combustion | Produced from the incomplete combustion of organic matter. | haz-map.comresearchgate.net |
| Coal and Kerosene Heating | Implied source, as related compounds are found at high levels. | oup.com |
Other Combustion Sources (e.g., Kerosene Heaters, Gas Burners)
Detection in Environmental Matrices (e.g., Particulate Matter, Ambient Air, River Sediment)
The precursor compound, 2,7-Dinitrofluorene, has been detected in various environmental compartments, typically adsorbed onto particulate matter.
Particulate Matter and Ambient Air: Analytical methods have been developed to quantify 2,7-Dinitrofluorene on airborne particulate matter (PM10). nih.govuniba.it It is recognized as a component of urban air particles. oup.com Studies of ambient air in Tokyo revealed that the concentration of 2,7-Dinitrofluorene was approximately 30 times higher than that of 2-nitrofluorene. oup.com Nitrofluorenes and their oxidized derivatives are considered widespread environmental genotoxins. nih.govacs.org
River Sediment: 2,7-Dinitrofluorene has been quantitatively detected in river sediment. nih.gov In a study of the Suimon River in Japan, sediment extracts showed mutagenic activity, and chemical analysis identified 2,7-Dinitrofluorene as one of the contributing nitroarene compounds. nih.gov
Table 2: Detection of 2,7-Dinitrofluorene in Environmental Matrices
| Environmental Matrix | Location/Study Context | Detection Details | Citation(s) |
| Atmospheric Particulate Matter | Urban and Industrial Area (Taranto, Italy) | Method validated for quantification in PM10 samples. | nih.govuniba.it |
| Ambient Air | Tokyo, Japan | Concentration measured at ~30-fold that of 2-nitrofluorene. | oup.com |
| River Sediment | Suimon River, Japan | Positively identified and measured quantitatively. | nih.gov |
Human Exposure Pathways (e.g., Inhalation, Oral Intake)
Human exposure to this compound occurs indirectly. The primary exposure is to its precursor, 2,7-Dinitrofluorene, which is subsequently metabolized within the body to various compounds, including this compound. nih.govacs.org
Inhalation: The most probable pathway for human exposure is the inhalation of airborne pollutants. haz-map.com 2,7-Dinitrofluorene is associated with fine particulate matter from sources like diesel exhaust and can be inhaled and deposited in the respiratory system. tandfonline.commdpi.com
Oral Intake: Ingestion of contaminated food or water represents another potential exposure route. While direct data on 2,7-diNF in foodstuffs is scarce, other nitro-PAHs have been detected in foods like grilled chicken, suggesting a possibility for this class of compounds. oup.com A related compound, 2,7-dinitrofluoren-9-one, has been identified and measured in drinking and river water samples, indicating that water can be a vector for exposure. researchgate.net
Following inhalation or ingestion, 2,7-Dinitrofluorene can undergo metabolic nitroreduction in tissues, such as the liver and mammary gland, to form N-hydroxy arylamine intermediates and the corresponding amino derivatives, including this compound. acs.orgacs.org This metabolic activation is a key step in its biological activity. nih.govacs.org
Viii. Future Directions in 2 Amino 7 Nitrofluorene Research
Advanced Computational Modeling for Predictive Toxicology
The field of predictive toxicology is rapidly transitioning towards the use of sophisticated in silico models to forecast the toxicological profiles of chemical compounds, thereby reducing reliance on traditional animal testing. altex.orgnih.gov For 2-Amino-7-nitrofluorene, future research will likely focus on developing and refining advanced computational models to better predict its genotoxic and carcinogenic potential.
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the mutagenic potency of aromatic amines, including this compound. insilico.eu Early models used descriptors like electrotopological state (E-state) indices to correlate chemical structure with mutagenicity. insilico.eu However, the complexity and diversity of chemical structures within broad classes like aromatic amines have sometimes led to poor predictive accuracy, suggesting that more nuanced, class-specific QSARs are needed. insilico.eu
Future efforts will likely involve the integration of machine learning algorithms with large-scale biological data. altex.orgljmu.ac.uk By training models on comprehensive datasets that include gene expression profiles from cells exposed to ANF and similar nitroaromatic compounds, researchers can identify specific transcriptional signatures indicative of genotoxicity. altex.orgiarc.fr These "biomarker genes" can form the basis of highly accurate prediction models. Such approaches move beyond correlating simple chemical features with toxicity and instead model the underlying biological mechanisms, offering a more holistic predictive capability. nih.govinnovareacademics.in
Table 1: Computational Models in Toxicology for this compound
| Model Type | Principle | Application for this compound | Key Descriptors/Data |
|---|---|---|---|
| QSAR | Correlates chemical structure with biological activity using statistical methods. | Predicting mutagenic potency based on its aromatic amine structure. insilico.eu | Electrotopological state (E-state) indices, molecular, topological, and quantum mechanical descriptors. insilico.eu |
| Machine Learning (e.g., Random Forest, SVM) | Uses algorithms to learn patterns from large datasets to make predictions. altex.org | Classifying genotoxicity based on transcriptomic data from exposed human cell lines (e.g., HepaRG™). altex.org | Gene expression profiles, molecular electrostatic potential (MESP), HOMO/LUMO energies. altex.orginnovareacademics.in |
| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). | Predicting the binding affinity and orientation of ANF metabolites within the active sites of metabolic enzymes or DNA. | 3D structures of DNA and metabolic enzymes. |
In-depth Mechanistic Studies of DNA Repair and Response Pathways
The genotoxicity of this compound is fundamentally linked to its metabolic activation and subsequent formation of DNA adducts, which can trigger mutations if not properly repaired. While it is known that metabolites of related compounds like 2-acetylaminofluorene (B57845) (2-AAF) form bulky adducts such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), future research must focus on the specific adducts formed by ANF and the cellular responses they elicit. nih.gov
A critical area for future investigation is the detailed elucidation of which DNA repair pathways are responsible for recognizing and removing ANF-induced lesions. The major pathways for repairing bulky adducts and base damage are Nucleotide Excision Repair (NER) and Base Excision Repair (BER). frontiersin.orgatdbio.com In-depth studies using advanced molecular biology techniques, such as CRISPR-Cas9 gene editing to create cell lines deficient in specific repair proteins, can precisely map the cellular machinery involved in repairing ANF-induced damage.
Furthermore, examining the expression profiles of genes involved in the DNA damage response (DDR) following ANF exposure can provide a comprehensive view of the cellular stress pathways activated. iarc.fr This includes key signaling proteins that can arrest the cell cycle to allow time for repair or, if the damage is too severe, initiate programmed cell death (apoptosis). iarc.fruni-konstanz.de Understanding these intricate mechanisms is crucial for assessing the ultimate fate of a cell after exposure to ANF.
Table 2: DNA Repair Pathways and this compound
| Pathway | Function | Relevance to this compound Research | Key Proteins/Processes |
|---|---|---|---|
| Base Excision Repair (BER) | Repairs damage to single bases caused by oxidation, alkylation, or deamination. frontiersin.org | Investigating its role in repairing potential oxidative damage or smaller lesions caused by ANF metabolites. | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase. atdbio.commdpi.com |
| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting lesions, such as those formed by aromatic amines. frontiersin.org | Expected to be the primary pathway for removing bulky DNA adducts formed by activated ANF. | Recognition factors (XPC), helicases (XPB, XPD), endonucleases (XPF, XPG), DNA polymerase, DNA ligase. |
| DNA Damage Response (DDR) | A network of signaling pathways that detects DNA damage and coordinates repair, cell cycle arrest, or apoptosis. iarc.fr | Characterizing the specific signaling cascades (e.g., ATM/ATR pathways) activated by ANF-induced DNA adducts. | ATM, ATR, p53, Chk1/Chk2. |
Development of Novel Biosensors and Bio-imaging Applications
This compound possesses intrinsic photophysical properties that make it and its derivatives promising candidates for the development of advanced molecular probes. mdpi.comresearchgate.net ANF itself is a solvatochromic dye, meaning its fluorescence emission spectrum shifts depending on the polarity of its solvent environment. sci-hub.stmdpi.compnas.org This property has been exploited to study complex environments like ionic liquids and to probe solvation dynamics in biological macromolecules like DNA. sci-hub.stpnas.org
Future research is expected to build upon these characteristics to design novel biosensors. For instance, electrochemical DNA biosensors have been used to detect DNA damage caused by related compounds like 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene (B108060) by observing their interaction with immobilized DNA. researchgate.net Similar systems could be tailored for the specific detection of ANF or its metabolites.
In the realm of bio-imaging, the focus will be on synthesizing new ANF derivatives with enhanced photophysical properties, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities. acs.org A recently synthesized derivative, 2-amino-7-isocyanofluorene (2,7-ICAF), demonstrates superior brightness and a complete quenching of fluorescence in aqueous media, making it a potentially excellent candidate for "turn-on" fluorescence staining in nonpolar cellular compartments like membranes. mdpi.comresearchgate.net Further derivatization could lead to probes targeted to specific organelles, such as lysosomes, enabling real-time imaging of cellular processes. acs.org
Table 3: Photophysical Properties and Applications of Fluorene (B118485) Derivatives
| Compound | Key Photophysical Property | Potential Future Application | Reference |
|---|---|---|---|
| This compound (ANF) | Solvatochromism; fluorescence sensitive to solvent polarity. sci-hub.st | Probe for studying local environments in proteins and nucleic acids; dynamic solvation probe. sci-hub.stpnas.org | sci-hub.stmdpi.compnas.org |
| 2-Amino-7-isocyanofluorene (2,7-ICAF) | High quantum yield in nonpolar solvents; fluorescence quenched in water. mdpi.comresearchgate.net | "Turn-on" fluorescent probe for biolabeling non-aqueous cellular components (e.g., lipid droplets, membranes). researchgate.net | mdpi.comresearchgate.net |
| Donor-Acceptor-Donor Fluorene Derivatives | Two-photon absorption. acs.org | Deep-tissue bio-imaging; targeted imaging of specific organelles like lysosomes. acs.org | acs.org |
Risk Assessment Methodologies and Regulatory Science
The classification of chemical carcinogenicity is a cornerstone of regulatory science. The parent compound of ANF, 2-nitrofluorene, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)," based on sufficient evidence in experimental animals. iarc.frnih.gov This classification highlights the need for robust risk assessment for related compounds, including this compound, which is a known metabolite. nih.gov
Future directions in risk assessment will move beyond qualitative hazard identification towards more quantitative and mechanistically informed approaches. ljmu.ac.uk This involves integrating data from the advanced research areas described above. For example, data from computational toxicology models (8.1) can be used to prioritize chemicals for further testing and to fill data gaps. ljmu.ac.uk In-depth mechanistic data on DNA repair and response pathways (8.2) can help establish Adverse Outcome Pathways (AOPs), which link a molecular initiating event (e.g., DNA adduct formation) to an adverse outcome (e.g., cancer).
Developing New Approach Methodologies (NAMs), which rely on in vitro assays and in silico modeling, is a key goal for modern regulatory science. altex.org Future research on ANF should contribute to the development and validation of these NAMs. By providing a detailed understanding of its toxicokinetics and toxicodynamics through a combination of computational modeling, high-throughput screening, and mechanistic biology, research on this compound can serve as a case study for the development of next-generation risk assessment frameworks that are more efficient, humane, and mechanistically relevant.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Amino-7-nitrofluorene, and how can regioselectivity be ensured?
- Methodological Answer : Key routes include Stille coupling for nitro-group introduction (e.g., 2-methyl-7-nitrofluorene synthesis) and subsequent reduction to the amino derivative using catalytic hydrogenation or sodium dithionite . Regioselectivity is achieved via steric/electronic control during aryl-alkyl coupling, with reaction conditions (e.g., solvent polarity, temperature) monitored via TLC or HPLC to confirm intermediate purity .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of /-NMR to verify substitution patterns, HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular ion confirmation. Cross-reference with CAS RN 153-78-6 (2-aminofluorene derivatives) for spectral validation .
Advanced Research Questions
Q. What experimental strategies are recommended for studying the solvatochromic behavior of this compound in polar solvents?
- Methodological Answer : Employ time-resolved fluorescence spectroscopy (e.g., femtosecond laser systems) to track excited-state dynamics. For example, Halliday and Topp (1978) observed solvent-dependent fluorescence lifetimes (e.g., 2.4 ns in acetonitrile vs. 1.8 ns in water) due to polarity-driven charge-transfer transitions . Pair with DFT calculations (B3LYP/6-31G*) to model solvent interactions and validate experimental Stokes shifts .
Q. How can researchers resolve contradictions in reported antioxidant activity data for nitrofluorene derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS radical scavenging protocols). Standardize testing using a positive control (e.g., Trolox) and replicate experiments under inert atmospheres to prevent nitro-group reduction. For mechanistic clarity, combine electrochemical analysis (cyclic voltammetry) with ESR to detect radical intermediates .
Q. What computational approaches are suitable for predicting the mutagenic potential of this compound?
- Methodological Answer : Use QSAR models (e.g., TOPKAT or Derek Nexus) to assess aromatic amine reactivity. Molecular docking (AutoDock Vina) into DNA adducts (e.g., guanine N7 positions) can predict binding affinity, while MD simulations (AMBER) evaluate adduct stability. Cross-validate with Ames test data for biological relevance .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement rigorous quality control:
- Step 1 : Monitor reaction progress via in-situ IR (nitro-group stretching at 1520 cm).
- Step 2 : Optimize purification via flash chromatography (hexane/EtOAc, 4:1) to remove allylic bromide byproducts .
- Step 3 : Validate reproducibility using -matched TLC spots and batch-wise HPLC retention time alignment .
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit Hill slopes for IC determination. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, apply Benjamini-Hochberg correction to minimize false discovery rates .
Supplementary Data & Reporting
Q. How should researchers document synthetic procedures and spectral data for peer review?
- Methodological Answer : Follow guidelines from Journal of Fluorine Chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
